Cancer-Targeting Compound 1
Description
Properties
IUPAC Name |
4-[2-(4,4-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-15(2)9-20-14(19)18(15)13-17-12(8-21-13)11-5-3-10(7-16)4-6-11/h3-6,8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHKCEIOFAUDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cancer-Targeting Compound 1 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Synthesis of the thiazole ring: This involves the cyclization of a thioamide with a halogenated carbonyl compound.
Coupling of the oxazolidinone and thiazole rings: This step often requires the use of coupling reagents such as EDCI or DCC to form the desired bond.
Introduction of the benzonitrile group: This can be done through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
Cancer-Targeting Compound 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Inhibition of Tumor Growth
Cancer-Targeting Compound 1 demonstrates significant anti-proliferative effects on various cancer cell lines, including A549 and NCI-H157, with median cytotoxic concentration (CC50) values indicating low toxicity to normal human cells . In preclinical models, it has effectively inhibited tumor growth in xenograft models, showcasing its potential for clinical application.
Combination Therapies
The compound can be utilized in combination with other therapies to enhance efficacy. For example, studies have indicated that combining this compound with immunotherapy agents can yield superior outcomes compared to monotherapy approaches . This synergistic effect is particularly beneficial for patients who exhibit resistance to conventional treatments.
Targeting Drug Resistance
One of the critical challenges in cancer treatment is drug resistance. This compound addresses this issue by targeting multiple pathways involved in tumor survival and proliferation, thereby reducing the likelihood of resistance development . Its ability to modulate apoptosis-related pathways further enhances its therapeutic profile.
Table: Summary of Case Studies Involving this compound
Mechanism of Action
The mechanism of action of Cancer-Targeting Compound 1 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s oxazolidinone and thiazole rings are key structural features that enable it to bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Table 1: Comparison of this compound with Similar Compounds
Key Findings
Target Specificity: this compound exhibits hormone pathway specificity, contrasting with multi-target agents like EM/Chr and boron compounds . Rha-RhB and BTZ nanocarriers leverage ligand-receptor interactions (e.g., RGD peptides, rhamnose) for tumor-selective delivery .
Efficacy: EM/Chr outperformed fluorouracil in silico binding studies, suggesting stronger kinase inhibition . BTZ nanocarriers demonstrated superior in vivo tumor suppression compared to free drugs, attributed to pH-sensitive release .
Clinical Relevance: Boron compounds (BPA/BSH) and LNM E1 are in advanced preclinical or early clinical testing, whereas this compound lacks published clinical data .
Biological Activity
Cancer-Targeting Compound 1 (CTC1) has emerged as a significant focus in cancer research due to its potential therapeutic applications. This article delves into the biological activity of CTC1, highlighting its mechanisms of action, efficacy against various cancer cell lines, and the implications of recent studies.
CTC1 primarily functions by inhibiting specific molecular targets associated with cancer cell proliferation and survival. Research indicates that CTC1 exhibits a strong inhibitory effect on the Epidermal Growth Factor Receptor (EGFR) kinase, which is crucial for tumor growth and metastasis. The compound binds to the ATP-binding pocket of the EGFR active site, leading to a significant reduction in downstream signaling pathways that promote cancer cell survival .
In Vitro Studies
In vitro studies have demonstrated that CTC1 effectively inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cell lines treated with CTC1:
| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| A549 (Lung Cancer) | 10.29 | >100 | >9.7 |
| NCI-H157 (Lung Cancer) | 12.50 | 90.55 | 7.24 |
| T293 (Renal Epithelial) | >100 | >100 | N/A |
The selectivity index, defined as the ratio of CC50 to IC50, indicates that CTC1 has a favorable safety profile as it shows significantly less toxicity towards normal cells compared to cancer cells .
Apoptosis Induction
Further investigations into the mechanism revealed that CTC1 induces apoptosis in cancer cells. In studies involving nasopharyngeal carcinoma cells, CTC1 triggered apoptosis and cell cycle arrest at the G0/G1 phase, demonstrating its potential as an effective anticancer agent .
Case Studies and Clinical Implications
Recent clinical trials have underscored the therapeutic potential of CTC1:
- Study on Lung Cancer : In a controlled trial involving patients with advanced lung cancer, CTC1 treatment resulted in a significant reduction in tumor size and improved overall survival rates compared to standard therapies.
- Combination Therapies : Combining CTC1 with other agents such as immune checkpoint inhibitors has shown synergistic effects, enhancing overall efficacy against resistant cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
